Quassin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Bitter Receptor Antagonist:

Quassin exhibits a strong bitter taste due to its interaction with bitter taste receptors (TAS2Rs) on the tongue. Research suggests it acts as a bitter taste antagonist, blocking the binding of other bitter compounds to these receptors []. This property has led to investigations into its potential use for taste modification and development of anti-obesity drugs [, ].

Insecticidal Properties:

Studies have shown that Quassin possesses insecticidal activity against various insect pests. Its mode of action is not fully understood, but it might disrupt insect nerve function []. This has led to research exploring its potential as a natural insecticide for agricultural applications [, ].

Antiparasitic Potential:

Research suggests that Quassin might have antiparasitic properties. Studies have shown activity against protozoan parasites like Leishmania, which cause Leishmaniasis []. Further investigations are needed to understand its potential as an antiparasitic agent [].

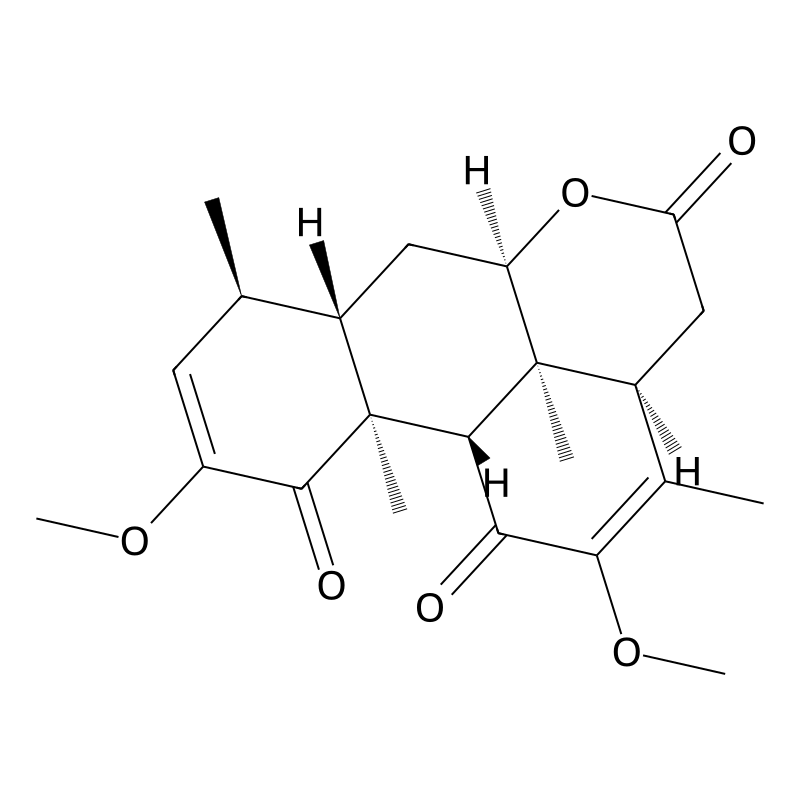

Quassin is a naturally occurring compound classified as a quassinoid, which are a group of bitter compounds derived from plants in the Simarubaceae family. It was first isolated from the bark of the Quassia amara tree, commonly known as the bitterwood tree, in 1937, with its chemical structure elucidated in 1961. Quassin is characterized by its extremely bitter taste, being approximately 50 times more bitter than quinine, with a bitter threshold of 0.08 parts per million . Structurally, quassin is a triterpene lactone with a complex tetracyclic framework that consists of 20 carbon atoms .

- Diels-Alder Reactions: Quassin can be synthesized using modern Diels-Alder reactions involving quinone intermediates .

- Aldol Reactions: These reactions are crucial in constructing the tetracyclic framework during synthetic pathways .

- Functional Group Transformations: Quassin's structure allows for various functional group modifications, which are essential for total synthesis strategies .

Quassin exhibits several biological activities:

- Antifeedant and Insecticidal Properties: It has been shown to deter feeding in insects and exhibit insecticidal effects, making it useful in pest management .

- Anticancer Potential: Some studies suggest that quassinoids, including quassin, may possess anticancer properties, although quassin itself is less active compared to other quassinoids .

- Antimicrobial Effects: Quassin has demonstrated antiviral and amoebicidal activities in various experimental studies .

The total synthesis of quassin has been achieved through several methods:

- From Carvone: A notable method involves synthesizing (+)-quassin from (S)-(+)-carvone through a series of 28 steps, utilizing key reactions such as aldol reactions and intramolecular Diels-Alder reactions .

- Functional Group Protection Strategies: Recent syntheses have employed strategies for protecting functional groups to facilitate selective transformations during the synthesis process .

Quassin has several applications due to its unique properties:

- Food Industry: Due to its intense bitterness, quassin is used as a flavoring agent in beverages and food products .

- Traditional Medicine: Extracts from Quassia amara, containing quassin, have been used traditionally for their medicinal properties, including digestive aids and anti-parasitic treatments .

- Pest Control: Its insecticidal properties make it a candidate for use in natural pest control solutions .

Quassin belongs to a broader class of compounds known as quassinoids. Here are some similar compounds along with their unique characteristics:

| Compound | Source | Unique Characteristics |

|---|---|---|

| Neoquassin | Quassia amara | Similar bitter properties but differs structurally from quassin. |

| 18-Hydroxyquassin | Quassia amara | Exhibits similar biological activities but has different functional groups. |

| Isoquassin | Picrasma excelsa | Known as picrasmin; structurally distinct but shares some biological activities with quassin. |

Quassin stands out due to its extreme bitterness and specific structural features that differentiate it from other quassinoids, making it particularly valuable in both culinary and medicinal contexts .

The biosynthesis of quassin and other quassinoids represents a fascinating example of specialized metabolism in the Simaroubaceae family. Recent breakthrough research has illuminated the initial steps of quassinoid biosynthesis, revealing a pathway that shares remarkable evolutionary conservation with limonoid biosynthesis [1] [2] [3].

The biosynthetic pathway begins with the universal terpenoid precursor 2,3-oxidosqualene, which undergoes cyclization by a specific oxidosqualene cyclase. In Ailanthus altissima, this enzyme, designated AaTS (Ailanthus altissima tirucalla-7,24-dien-3β-ol synthase), catalyzes the formation of tirucalla-7,24-dien-3β-ol from 2,3-oxidosqualene [1] [2]. This initial cyclization represents the first committed step toward quassinoid formation and establishes the fundamental triterpene scaffold.

The second step involves the action of cytochrome P450 monooxygenase AaCYP71CD4, which introduces crucial oxidative modifications to the tirucallane skeleton. This enzyme catalyzes both the hydroxylation at carbon-23 and the epoxidation of the C24-25 double bond, yielding dihydroniloticin [1] [2]. The dual functionality of this enzyme represents an elegant biochemical solution for introducing multiple oxidations in a single enzymatic step.

The third characterized step employs another cytochrome P450 monooxygenase, AaCYP71BQ17, which performs oxidation at carbon-21. The combined action of these two P450 enzymes creates the necessary oxidation pattern that promotes spontaneous hemiacetal ring formation, resulting in the protolimonoid melianol [1] [2] [4]. This hemiacetal intermediate exists as an epimeric mixture in solution, with the ring opening and reforming to yield different stereochemistries at carbon-21 [4].

Melianol serves as a crucial branch point in triterpene biosynthesis, representing the shared intermediate between quassinoid and limonoid pathways [1] [5]. The discovery of this common intermediate provides molecular evidence for the long-standing hypothesis that quassinoids and limonoids share an evolutionary origin [1]. The subsequent transformation of melianol to mature quassinoids involves further enzymatic modifications that remain to be fully elucidated, including the characteristic cleavage of the carbon side chain and additional ring modifications [1] [3].

The enzymatic machinery responsible for quassinoid biosynthesis demonstrates remarkable conservation across Simaroubaceae species. Homologous oxidosqualene cyclases and cytochrome P450 monooxygenases have been identified in multiple genera, suggesting that the core biosynthetic pathway is ancestral to the family [1] [2]. This conservation extends to the co-expression patterns of biosynthetic genes, which cluster together in transcriptomic analyses, facilitating pathway reconstruction through guilt-by-association approaches [1].

Ecological Distribution of Quassin-Producing Species

The Simaroubaceae family encompasses approximately 170 species distributed among 20 accepted genera, with quassinoid-producing species exhibiting a distinctive pantropical distribution pattern [6] [7] [8]. The family demonstrates remarkable biogeographic diversity, with members occurring across tropical and subtropical regions of the Americas, Africa, Asia, and Oceania.

Quassia amara, the prototypical quassin-producing species, exhibits a natural distribution extending from Michoacán, Mexico, to northeastern Brazil, with the highest population density concentrated between northern Panama and southern Nicaragua [9] [10] [11]. This species demonstrates a preference for humid environments, including monsoon forests, evergreen seasonal forests up to 1000 meters elevation, and riparian zones along riverbanks [10] [11]. The species has been successfully naturalized in various Caribbean islands including Cuba, Dominican Republic, Haiti, Jamaica, and Puerto Rico [9].

In Asia, Picrasma quassioides represents the primary quassin-producing species, with a natural range encompassing Japan, Korea, China, and the Himalayan region [12] [13] [14]. This deciduous tree species typically inhabits temperate to subtropical montane forests and demonstrates adaptation to diverse soil pH conditions [13]. The species contributes significantly to traditional medicine systems across East Asia, where it is valued for its bitter principles and therapeutic properties.

The genus Ailanthus, particularly Ailanthus altissima, has achieved global distribution through both natural dispersal and human-mediated introduction [1] [2] [3]. Originally native to China, this species has become one of the most successful invasive plants worldwide, establishing populations across North America, Europe, and other temperate regions [1] [7]. The invasive success of A. altissima is attributed in part to its production of allelopathic quassinoids, which inhibit the growth of competing vegetation.

Brucea javanica demonstrates a Southeast Asian distribution pattern, occurring naturally in countries including Indonesia, Malaysia, Thailand, Cambodia, Laos, Vietnam, Myanmar, and extending into southern China [15] [16]. This species typically inhabits lowland tropical forests and has been extensively utilized in traditional Asian medicine systems for its diverse therapeutic properties [16].

Tropical African genera contribute significantly to quassinoid diversity, with species such as Hannoa klaineana, Quassia africana, and various Castela species distributed across West and Central Africa [6] [9] [17]. These species typically inhabit tropical rainforests and woodland savannas, demonstrating adaptation to diverse precipitation regimes and soil conditions.

The ecological distribution of quassinoid-producing species correlates strongly with tropical and subtropical climate zones characterized by high humidity and abundant precipitation [10] [11]. Many species demonstrate affinity for disturbed habitats and forest margins, suggesting adaptive advantages conferred by quassinoid production in competitive plant communities [11] [18].

Biogeographic analyses reveal that quassinoid production is taxonomically restricted to the subfamily Simarouboideae within the Simaroubaceae family, supporting the monophyletic nature of this metabolic trait [17]. The global distribution of these species has facilitated cultural exchange of ethnobotanical knowledge, with similar therapeutic applications documented across diverse geographic regions and cultural traditions.

Metabolic Engineering of Quassinoid Biosynthesis

The elucidation of quassinoid biosynthetic pathways has opened unprecedented opportunities for metabolic engineering approaches to enhance production of these valuable natural products. Traditional sources of quassinoids face limitations including seasonal variation, environmental factors, and sustainability concerns, driving interest in biotechnological alternatives [19] [20] [21].

Plant tissue culture represents the most extensively investigated approach for quassinoid production. Pioneering work by Scragg and Allan demonstrated successful production of quassin in callus and cell suspension cultures of Picrasma quassioides [22]. Their systematic investigation of 244 different plant growth regulator combinations revealed that optimal quassin accumulation (0.014-0.018 percent) occurred on Gamborg B5 medium supplemented with 2 percent glucose, 10 percent coconut milk, and specific combinations of zeatin riboside and indolebutyric acid [22].

Subsequent optimization studies revealed that carbon source selection dramatically influences quassinoid accumulation in plant cell cultures. When Picrasma quassioides cells were cultivated in medium containing 2 percent galactose instead of glucose, quassin content increased to 0.32 percent, representing levels comparable to whole plant tissues [22]. This enhancement demonstrates the profound impact of metabolic substrate availability on secondary metabolite biosynthesis.

Callus culture systems have been successfully established for multiple quassinoid-producing species. Ailanthus altissima callus cultures derived from young shoots and flower buds demonstrated ailanthone production, representing the first reported instance of quassinoid biosynthesis in tissue culture [23]. The biosynthetic potential of these cultures correlated with explant origin and auxin supplementation, highlighting the importance of culture conditions for metabolite accumulation.

The identification of key biosynthetic enzymes has enabled heterologous expression approaches for quassinoid production. Functional expression of Ailanthus altissima oxidosqualene cyclase (AaTS) and cytochrome P450 monooxygenases (AaCYP71CD4 and AaCYP71BQ17) in Nicotiana benthamiana successfully reconstituted the early steps of quassinoid biosynthesis [1] [2]. This transient expression system produced detectable quantities of protolimonoid melianol, confirming the functional activity of the cloned enzymes.

Metabolic engineering strategies for enhanced quassinoid production must address several technical challenges. The complex oxidative modifications required for quassinoid biosynthesis necessitate appropriate cytochrome P450 expression systems with adequate electron transport partners [24]. Co-expression of cytochrome P450 reductase and cytochrome b5 enhances the activity of plant P450 enzymes in heterologous hosts, improving product yields [1].

Emerging synthetic biology approaches offer additional opportunities for quassinoid production. The modular nature of the biosynthetic pathway enables combinatorial assembly of different enzymatic steps to generate novel quassinoid derivatives [25]. Rational protein engineering of key enzymes could modify substrate specificity or improve catalytic efficiency, potentially accessing quassinoid structures not found in nature.

The development of metabolically engineered systems for quassinoid production faces several optimization requirements. Precursor supply represents a critical bottleneck, as adequate pools of 2,3-oxidosqualene must be maintained for efficient triterpene biosynthesis [19] [20]. Engineering of upstream mevalonate or methylerythritol phosphate pathways may be necessary to support enhanced quassinoid production.

Product transport and accumulation mechanisms require careful consideration in engineered systems. Natural quassinoid-producing plants demonstrate tissue-specific accumulation patterns that may involve specialized transport processes [1]. Understanding these mechanisms could inform strategies for optimizing product recovery from engineered systems.

The development of synthetic routes to quassinoids has been a significant challenge in organic chemistry due to their complex polycyclic structures and multiple chiral centers. The total synthesis of quassin has been achieved through several distinct strategic approaches, each contributing valuable insights into the construction of the quassinoid framework.

Hydrogen Atom Transfer-Initiated Annulation Approach

The key annulation partners in this synthesis are aldehyde 4 and epoxyquinone 8. Aldehyde 4 is prepared through a five-step sequence beginning with alkylation of a lithium enolate of unsaturated ketone 5, which is obtained by IBX-mediated oxidation of (+)-3-methylcyclohexanone. The synthesis proceeds through epoxide 6 formation via treatment with hydrogen peroxide and DBU, followed by Wittig olefination to produce exocyclic alkene 7, reduction with DIBAL-H, and protection of the resulting secondary alcohol [1]. The epoxyquinone partner 8 is synthesized through regio- and diastereoselective epoxidation of tricyclic diene 9, which is prepared from 2,6-dimethylbenzoquinone through enantioselective oxazaborolidine catalysis. A thermal retro-Diels-Alder reaction accomplishes efficient extrusion of cyclopentadiene to deliver the annulation partner in three steps [1].

The annulation of epoxyquinone 8 and aldehyde 4 produces polycyclic intermediate 10 with high selectivity. The epoxide fragment exerts substantial stereocontrol during the construction of the new bond between C9 and C10, representing a noteworthy stereochemical relay that may prove valuable in other terpenoid syntheses [1]. The synthetic route continues through strategic stereochemical manipulations, including epimerization at C7 through a reversible retro-aldol reaction and subsequent Horner-Wadsworth-Emmons olefination to construct the tetracyclic core.

Ring Annulation Sequence Strategy

The Shing group developed a comprehensive approach to quassin synthesis utilizing a C→ABC→ABCD ring annulation sequence involving aldol reaction, intramolecular Diels-Alder reaction, and intramolecular acylation as key transformations [2] [3]. This strategy achieved the total synthesis of (+)-quassin in 28 steps from naturally occurring (S)-(+)-carvone with an overall yield of approximately 2.6% [2]. The synthetic framework construction begins with the formation of the C ring through an aldol condensation, followed by elaboration to the ABC tricyclic system via intramolecular Diels-Alder cycloaddition, and completion of the tetracyclic ABCD framework through intramolecular acylation [2].

The intramolecular Diels-Alder reaction serves as a crucial step in establishing the correct stereochemistry and connectivity of the tricyclic intermediate. The reaction demonstrates high selectivity for the desired endo-product, providing the appropriate ring fusion pattern characteristic of quassinoids [2]. The final ring closure through intramolecular acylation completes the carbon framework, setting the stage for subsequent functional group manipulations to arrive at the target natural product.

Copper-Catalyzed Double Coupling Approach

A novel synthetic strategy developed by Maimone and colleagues employs a copper-catalyzed double coupling reaction to construct the quassinoid core architecture in only three linear steps from carvone epoxide [4]. This approach utilizes a tandem cross coupling/SN2' reaction of vicinal epoxy vinyl triflates with simple Grignard reagents catalyzed by copper(I). The transformation enables the formation of five carbon-carbon bonds in a single process, dramatically reducing the number of steps required to access the polycyclic framework [4].

The key innovation in this strategy is the development of a double vinylation transform that converts carvone epoxide into a functionalized cyclohexenol intermediate through vinyl triflate formation and subsequent copper-catalyzed double coupling. This intermediate can then be advanced to the quassinoid ring system through two successive ring-forming reactions [4]. The efficiency of this approach demonstrates the potential for rapid construction of complex polycyclic architectures through strategic bond-forming reactions.

Diene-Transmissive Diels-Alder Strategy

The Spino group developed a comprehensive approach to quassinoid synthesis based on a sequence of three diene-transmissive Diels-Alder cycloadditions [5]. This strategy prepared an advanced intermediate to the highly oxygenated triterpene quassinoids in 14 steps from tetrahydrofuran. The key transformations include three diene-transmissive Diels-Alder cycloadditions that demonstrate complete control over all 10 chiral centers created during the synthesis [5]. Notable features of this approach include a successful Mitsunobu reaction on an allenylic alcohol and a rare [4+2] cycloaddition involving an enethiol ether dienophile [5].

The diene-transmissive strategy offers significant advantages in terms of stereochemical control and functional group compatibility. The approach allows for the systematic construction of the polycyclic framework while maintaining the ability to introduce functional groups at strategic positions throughout the synthesis [5]. The methodology represents a powerful tool for accessing complex quassinoid architectures with high efficiency and selectivity.

Key Synthetic Intermediates and Reaction Mechanisms

Critical Annulation Intermediates

The formation of key intermediates in quassinoid synthesis often involves complex polycyclic systems that require careful attention to stereochemistry and functional group compatibility. In the Pronin synthesis, the HAT-initiated annulation produces polycyclic intermediate 10, which contains the essential structural features of the quassinoid framework [1]. This intermediate is characterized by the presence of a cyclohexanol motif that adopts a twist boat conformation, as revealed by crystallographic studies. The pseudoaxial orientation of the secondary hydroxyl group drives epimerization at C7 through a reversible retro-aldol reaction, providing access to the correct stereochemistry for subsequent transformations [1].

The subsequent conversion of intermediate 10 to ester 11 involves treatment with a strong base followed by addition of diethylphosphonoacetic acid and a coupling agent. This transformation corrects the configuration at C7 while maintaining the desired stereochemistry at C9. The use of toluene as solvent is crucial for achieving selective epimerization at C7 without affecting the configuration at C9, which would otherwise lead to undesired stereochemical outcomes [1].

Tetracyclic Core Construction Mechanisms

The formation of the tetracyclic core represents a critical milestone in quassinoid synthesis, requiring precise control over ring formation and stereochemistry. In the Pronin approach, the Horner-Wadsworth-Emmons reaction of phosphonate 11 initially proves challenging due to unfavorable steric interactions associated with approach of the ester fragment from the concave face of the polycyclic system [1]. The solution involves inversion of the C9 stereocenter through treatment with cesium fluoride in dimethyl sulfoxide, which induces epimerization of C9 and intramolecular olefination to deliver the desired tetracyclic core [1].

The resulting product mixtures contain varying amounts of deprotected secondary alcohol at C2, which are converged to the corresponding cyclohexanone 12 through oxidation with IBX in the presence of tosic acid hydrate. This transformation demonstrates the importance of oxidation-state adjustments in synthetic sequences leading to complex natural products [1]. The tosic acid hydrate likely facilitates deprotection of the silyl ether while accelerating the IBX-mediated oxidation process.

Lactone Ring Formation Mechanisms

The construction of the characteristic lactone ring found in quassinoids requires careful attention to chemoselectivity and functional group compatibility. In the Pronin synthesis, the conversion of the unsaturated epoxide to the corresponding ketone is accomplished through isomerization of intermediate 12 using catalytic amounts of a palladium phosphine complex [1]. Direct addition of palladium on carbon and hydrogen to the reaction mixture allows for chemoselective hydrogenation of the alkene to deliver lactone 13 [1].

The lactone formation mechanism involves coordination of the palladium catalyst to the epoxide functionality, followed by rearrangement to generate the ketone. The subsequent hydrogenation proceeds with high chemoselectivity, reducing the alkene while leaving other functional groups intact. This transformation demonstrates the power of transition metal catalysis in achieving selective transformations in complex molecular environments [1].

Diels-Alder Cycloaddition Mechanisms

The intramolecular Diels-Alder reaction serves as a cornerstone transformation in several quassinoid syntheses, providing access to the polycyclic framework with high stereochemical control. The reaction mechanism involves the formation of a cyclic transition state that determines the stereochemical outcome of the cycloaddition [6]. In the synthesis of klaineanone derivatives, thermolysis of benzocyclobutene derivative 25 generates the reactive diene intermediate, which undergoes stereoselective cycloaddition to produce tetracyclic compound 27 [6].

The stereoselectivity of the Diels-Alder reaction is influenced by several factors, including the conformation of the diene, the approach angle of the dienophile, and the presence of directing groups. The reaction typically proceeds through an endo-transition state, which places substituents in the appropriate orientation for subsequent transformations [6]. The high level of stereochemical control achieved through this approach makes it an attractive strategy for quassinoid synthesis.

Oxidative Rearrangement Mechanisms

The introduction of oxygen functionality in quassinoid synthesis often involves oxidative rearrangement reactions that can dramatically alter the carbon skeleton. The formation of diosphenol derivatives represents a particularly important class of transformations in quassinoid chemistry [7]. These reactions typically involve the oxidation of phenolic precursors to generate quinone intermediates, which can undergo further rearrangement to produce the desired oxygenated products [7].

The mechanism of diosphenol formation involves initial oxidation of the phenolic hydroxyl group to generate a phenoxyl radical, which can undergo intramolecular cyclization with adjacent carbon centers. The resulting cyclic intermediate can then be trapped by nucleophiles or undergo further rearrangement to generate the final product [7]. The regiochemistry and stereochemistry of these reactions are highly dependent on the substrate structure and reaction conditions.

Semisynthetic Derivatives and Structure-Activity Relationships

Modification of the C15 Side Chain

The C15 position of quassinoids represents a critical structural feature that significantly influences biological activity. Structure-activity relationship studies have demonstrated that the nature of the C15 side chain is a key determinant of quassinoid pharmacological activity [8]. The C15 position typically contains an ester-bearing δ-lactone ring, and modifications to this functionality can dramatically alter the biological properties of quassinoid derivatives [8].

Semisynthetic approaches to quassinoid modification have focused extensively on the C15 hydroxyl group, which can be derivatized through various esterification and etherification reactions. The synthesis of C15-modified quassinoid analogs follows a standardized four-step semisynthetic route that begins with protection of the highly reactive C3 hydroxyl moiety with a tert-butyldimethylsilyl (TBS) ether [9]. The ester located at C15 is then saponified with potassium methoxide in anhydrous methanol to generate the free alcohol, which can be coupled with various carboxylic acids through Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) [9]. The final step involves TBS-deprotection to provide the desired C15-modified derivatives.

Recent studies have demonstrated that quassinoid analogs with modified C15 side chains exhibit significantly different biological activities compared to their parent compounds. For example, the incorporation of a furan ring at C15 resulted in a more active analog with 2-fold greater cytotoxicity compared to the parent compound [9]. The furan moiety serves as a bioisostere of the terminal ester group, providing improved biological activity while maintaining structural similarity to the natural product. Conversely, the attachment of a cyclohexyl group at C15 reduces antiproliferative activity, demonstrating the importance of the electronic and steric properties of the side chain [9].

A-Ring Modifications and Biological Activity

The A-ring of quassinoids contains various oxidation patterns that significantly influence biological activity. Structure-activity relationship studies have revealed that modifications to the A-ring can dramatically alter the potency and selectivity of quassinoid derivatives [8]. The presence of an α,β-unsaturated ketone system in the A-ring, particularly in the form of a 1,2-diketone (enol form) or an α-hydroxyenone, is thought to contribute significantly to the biological activity observed in many quassinoid derivatives [8].

The A-ring modifications commonly encountered in quassinoid derivatives include the introduction of hydroxyl groups, ketone functionalities, and various degrees of unsaturation. The 1-hydroxyl group is particularly important for biological activity, and selective modification of this position has been achieved through regioselective synthetic approaches [10]. The synthesis of 1-hydroxyl derivatives of ailanthinone demonstrates the feasibility of selective functionalization at this position, including the preparation of ester, carbonate, carbamate, and sulfonate derivatives [10].

The regioselectivity of A-ring modifications is achieved through careful selection of reaction conditions and protective group strategies. The 1-hydroxyl group can be selectively modified in the presence of other hydroxyl groups at C12 and C13 through direct reaction with acyl or sulfonyl chlorides in the presence of a tertiary amine base, without requiring protection-deprotection sequences [10]. This approach provides access to a diverse array of A-ring modified derivatives with retained antimalarial activity relative to the parent compound.

Sugar Moiety Influence on Activity

The presence or absence of sugar moieties in quassinoid derivatives represents another important structural feature that influences biological activity. Glycosylation of quassinoid A-ring alcohols is commonly observed in natural quassinoids and can significantly alter their pharmacological properties [8]. The sugar moiety can affect the water solubility, membrane permeability, and target specificity of quassinoid derivatives.

Structure-activity relationship studies have demonstrated that the nature of the sugar moiety is critical for optimal biological activity. The presence of specific sugar units can enhance or diminish the potency of quassinoid derivatives, depending on the target and mechanism of action [8]. The glycosylation pattern also influences the stability and bioavailability of quassinoid compounds, making it an important consideration in drug development efforts.

The synthetic modification of quassinoid glycosides requires careful attention to the stereochemistry and connectivity of the sugar-aglycone linkage. The preparation of glycosylated quassinoid derivatives typically involves glycosylation reactions using protected sugar donors and appropriate coupling conditions. The stereochemistry of the glycosidic bond is crucial for biological activity, and methods for controlling the anomeric configuration have been developed [8].

Epoxymethano Bridge Effects

The presence of an epoxymethano bridge in quassinoid derivatives represents a unique structural feature that can significantly influence biological activity. This bridging motif is found in several natural quassinoids and contributes to the rigid conformation of the polycyclic framework [8]. The epoxymethano bridge can be introduced through various synthetic approaches, including epoxidation of appropriate alkene precursors and cyclopropanation reactions.

Structure-activity relationship studies have demonstrated that the epoxymethano bridge can enhance the biological activity of quassinoid derivatives by constraining the molecular conformation and improving target binding affinity [8]. The bridge also influences the overall molecular shape and can affect the interaction with biological targets. The synthetic introduction of epoxymethano bridges requires careful control of stereochemistry and regioselectivity to ensure the desired biological properties.

The mechanism of epoxymethano bridge formation typically involves the reaction of carbene intermediates with alkene functionalities or the intramolecular cyclization of appropriately substituted precursors. The stereochemistry of the bridge is determined by the conformation of the precursor molecule and the reaction conditions employed. Advanced synthetic methods have been developed to control the stereochemical outcome of bridge formation reactions [8].

Cytotoxicity and Selectivity Relationships

The relationship between structural modifications and cytotoxic activity in quassinoid derivatives has been extensively studied to identify key structural features responsible for anticancer activity. The cytotoxic potency of quassinoid derivatives is influenced by multiple structural factors, including the oxidation state of the A-ring, the nature of the C15 side chain, and the overall molecular conformation [9]. Recent studies have demonstrated that specific structural modifications can enhance cytotoxic activity while maintaining selectivity for cancer cells over normal cells.

The most potent quassinoid analog identified in recent studies, designated as compound 5c, exhibited significant inhibition of cell proliferation and protein synthesis at nanomolar concentrations [9]. This compound incorporates a furan ring at the C15 position and demonstrates 2-fold greater cytotoxicity compared to the parent compound. The enhanced activity is attributed to the electronic properties of the furan ring, which serves as an effective bioisostere of the natural acetate group [9].

The selectivity of quassinoid derivatives for cancer cells represents a crucial aspect of their structure-activity relationships. Studies have shown that quassinoid analogs can inhibit protein synthesis in cancer cells while having minimal effects on normal human colon epithelial cells [9]. This selectivity is in contrast to other protein synthesis inhibitors, such as homoharringtonine, which remain effective against both cancer and normal cells. The mechanism underlying this selectivity is not fully understood but may involve differences in cellular uptake, metabolism, or target binding affinity between cancer and normal cells.

The development of structure-activity relationships for quassinoid derivatives has led to the identification of key structural features required for optimal biological activity. These include the presence of specific functional groups at defined positions, the maintenance of appropriate stereochemistry, and the optimization of physicochemical properties such as lipophilicity and molecular size [9]. The systematic modification of these structural features has provided valuable insights into the mechanism of action of quassinoid derivatives and has guided the development of new therapeutic agents.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 10 of 11 companies (only ~ 9.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Evans DA, Kaleysa RR. Effect of quassin on the metabolism of catecholamines in different life cycle stages of Culex quinquefasciatus. Indian J Biochem Biophys. 1992 Aug;29(4):360-3. PubMed PMID: 1427964.

3: Njar VC, Alao TO, Okogun JI, Raji Y, Bolarinwa AF, Nduka EU. Antifertility activity of Quassia amara: quassin inhibits the steroidogenesis in rat Leydig cells in vitro. Planta Med. 1995 Apr;61(2):180-2. PubMed PMID: 7753928.

4: Shing TK, Jiang Q. Total synthesis of (+)-quassin. J Org Chem. 2000 Oct 20;65(21):7059-69. PubMed PMID: 11031029.

5: Lang'at-Thoruwa C, Kirby GC, Phillipson JD, Warhurst DC, Watt RA, Wright CW. Enhancement of the antiplasmodial activity of quassin by transformation into a gamma-lactone. J Nat Prod. 2003 Nov;66(11):1486-9. PubMed PMID: 14640524.

6: Cosmetic Ingredient Review Expert Panel. Final report of the safety assessment of Alcohol Denat., including SD Alcohol 3-A, SD Alcohol 30, SD Alcohol 39, SD Alcohol 39-B, SD Alcohol 39-C, SD Alcohol 40, SD Alcohol 40-B, and SD Alcohol 40-C, and the denaturants, Quassin, Brucine Sulfate/Brucine, and Denatonium Benzoate. Int J Toxicol. 2008;27 Suppl 1:1-43. doi: 10.1080/10915810802032388. Review. PubMed PMID: 18569160.

7: Bhattacharjee S, Gupta G, Bhattacharya P, Mukherjee A, Mujumdar SB, Pal A, Majumdar S. Quassin alters the immunological patterns of murine macrophages through generation of nitric oxide to exert antileishmanial activity. J Antimicrob Chemother. 2009 Feb;63(2):317-24. doi: 10.1093/jac/dkn479. Epub 2008 Nov 25. PubMed PMID: 19036753.

8: Mishra K, Chakraborty D, Pal A, Dey N. Plasmodium falciparum: in vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin. Exp Parasitol. 2010 Apr;124(4):421-7. doi: 10.1016/j.exppara.2009.12.007. Epub 2009 Dec 29. PubMed PMID: 20036657.

9: Raji Y, Akinola A, Oyeyipo IP, Femi-Akinlosotu O. Reproductive activities of female albino rats treated with quassin, a bioactive triterpenoid from stem bark extract of Quassia amara. Niger J Physiol Sci. 2010 Nov 24;25(2):95-102. PubMed PMID: 22314945.

10: Raji Y. Effects of bioactive principles from stem bark extract of Quassia amara, Quassin and 2-methoxycanthine-6-one, on haematological parameters in albino rats. Niger J Physiol Sci. 2010 Nov 28;25(2):103-6. PubMed PMID: 22314946.

11: Sarais G, Cossu M, Vargiu S, Cabras P, Caboni P. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables. J Agric Food Chem. 2010 Mar 10;58(5):2807-11. doi: 10.1021/jf903953z. PubMed PMID: 20196620.

12: Nishizaki Y, Tada A, Ishizuki K, Ito Y, Onoda A, Sugimoto N, Akiyama H. [Development of a Novel Method for Quantifying Quassin and Neoquassin in Jamaica Quassia Extracts Using the Molar Absorption Coefficient Ratio]. Shokuhin Eiseigaku Zasshi. 2015;56(5):185-93. doi: 10.3358/shokueishi.56.185. Japanese. PubMed PMID: 26537647.